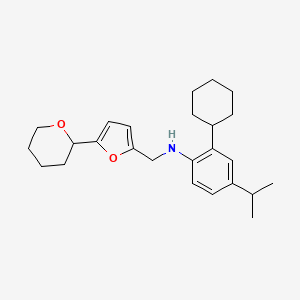
Citfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Citfa involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the furan ring.
Functional group modifications: Introduction of the cyclohexyl and isopropyl groups to the phenyl ring, followed by the attachment of the tetrahydropyran group to the furan ring.
Final assembly: Coupling of the modified phenyl and furan rings through a methanamine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Citfa undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Citfa has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study GPER agonism and related chemical pathways.
Biology: Promotes neurite growth in rat embryonic hippocampal neurons, making it valuable for neurobiological studies
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to enhance neurite outgrowth.
Industry: Could be used in the development of new pharmaceuticals targeting GPER.
Mécanisme D'action
Citfa exerts its effects by binding to the G protein-coupled estrogen receptor (GPER). This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include:
Calcium mobilization: Increased intracellular calcium levels, which play a crucial role in various cellular processes.
Neurite growth: Enhanced axonal and dendritic growth in neurons
Comparaison Avec Des Composés Similaires
Similar Compounds
G-1: Another GPER agonist, but with lower potency compared to Citfa.
17β-estradiol (E2): A natural estrogen with broader receptor affinity, including ERα and ERβ.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for GPER. Unlike 17β-estradiol, it does not exhibit affinity towards ERα/β, making it a more targeted agonist for GPER .
Propriétés
Formule moléculaire |
C25H35NO2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-cyclohexyl-N-[[5-(oxan-2-yl)furan-2-yl]methyl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C25H35NO2/c1-18(2)20-11-13-23(22(16-20)19-8-4-3-5-9-19)26-17-21-12-14-25(28-21)24-10-6-7-15-27-24/h11-14,16,18-19,24,26H,3-10,15,17H2,1-2H3 |
Clé InChI |
GYTVCHRGONLGMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)NCC2=CC=C(O2)C3CCCCO3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
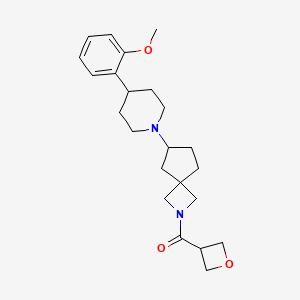
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
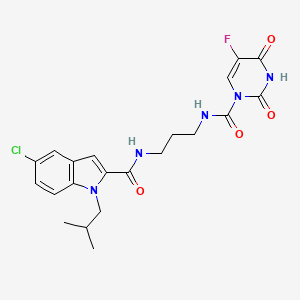
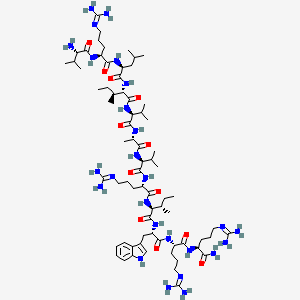
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
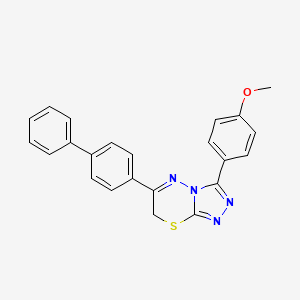
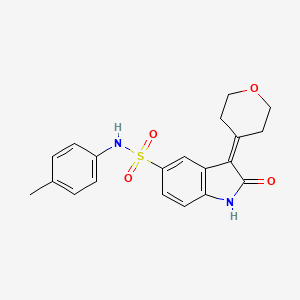


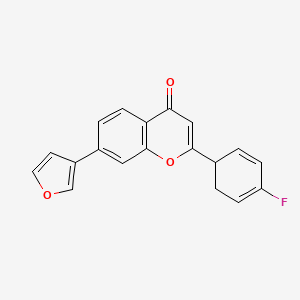
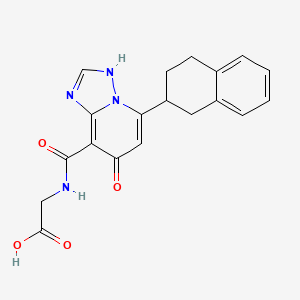
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
